N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Overview
Description
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl. It is a hydrochloride salt derived from methanesulfonamide and pyrrolidin-3-yl. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of methanesulfonyl chloride with pyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and aprotic solvents are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfonyl derivatives and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated derivatives of the pyrrolidin-3-yl group.
Scientific Research Applications
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is similar to other sulfonamide derivatives and pyrrolidine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:
N-(pyrrolidin-2-yl)methanesulfonamide hydrochloride
N-(piperidin-3-yl)methanesulfonamide hydrochloride
N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride
Properties
IUPAC Name |
N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.